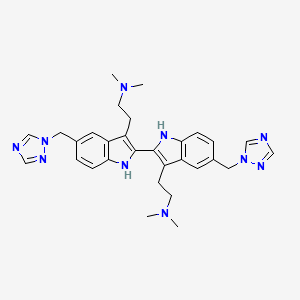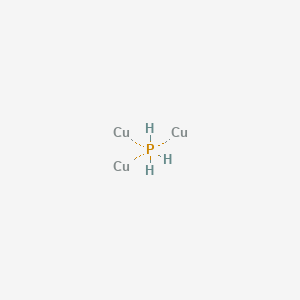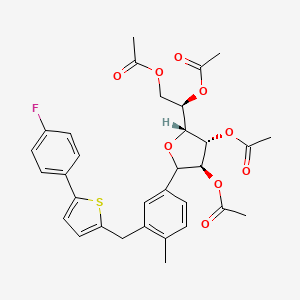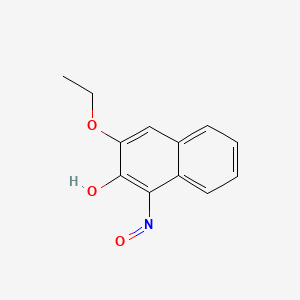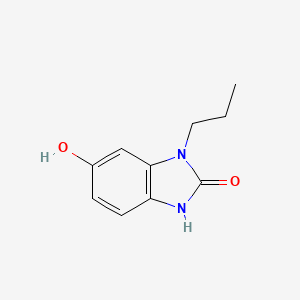
rac Epinephrine-5-Sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac Epinephrine-5-Sulfonate, also known as 2,3-dihydroxy-5-[1-hydroxy-2-(methylamino)ethyl]benzenesulfonic acid, is an impurity of Epinephrine. Epinephrine is an endogenous catecholamine with combined α-and β-agonist activity, primarily produced by the adrenal medulla. It is known for its roles as a bronchodilator, cardiostimulant, mydriatic, and antiglaucoma agent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac Epinephrine-5-Sulfonate involves the sulfonation of Epinephrine. The reaction typically requires the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonate group into the Epinephrine molecule. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade sulfonating agents and reactors designed to handle large volumes of reactants. The reaction conditions are carefully monitored and controlled to ensure consistent product quality and to minimize the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
rac Epinephrine-5-Sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other derivatives.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of sulfonic acid derivatives.
Substitution: Formation of substituted benzenesulfonic acid derivatives
Wissenschaftliche Forschungsanwendungen
rac Epinephrine-5-Sulfonate has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Epinephrine impurities.
Biology: Studied for its effects on adrenergic receptors and its role in neurotransmission.
Medicine: Investigated for its potential therapeutic effects and as a model compound for studying the pharmacokinetics and pharmacodynamics of Epinephrine.
Wirkmechanismus
rac Epinephrine-5-Sulfonate exerts its effects by acting as an agonist at α- and β-adrenergic receptors, which are G-protein-coupled receptors. The main therapeutic effect arises from its action on β2-adrenergic receptors, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP production. This results in smooth muscle relaxation, particularly in bronchial tissues, alleviating bronchospasm and other respiratory symptoms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Epinephrine: The parent compound with similar adrenergic activity.
Norepinephrine: Another endogenous catecholamine with primarily α-adrenergic activity.
Isoproterenol: A synthetic catecholamine with strong β-adrenergic activity
Uniqueness
rac Epinephrine-5-Sulfonate is unique due to the presence of the sulfonate group, which imparts different chemical properties and reactivity compared to its parent compound, Epinephrine. This modification allows for distinct applications in research and industry, particularly in the study of sulfonated catecholamines and their interactions with biological systems .
Eigenschaften
Molekularformel |
C9H13NO6S |
|---|---|
Molekulargewicht |
263.27 g/mol |
IUPAC-Name |
2,3-dihydroxy-5-[1-hydroxy-2-(methylamino)ethyl]benzenesulfonic acid |
InChI |
InChI=1S/C9H13NO6S/c1-10-4-7(12)5-2-6(11)9(13)8(3-5)17(14,15)16/h2-3,7,10-13H,4H2,1H3,(H,14,15,16) |
InChI-Schlüssel |
VTQSYJXUXXJECU-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC(C1=CC(=C(C(=C1)S(=O)(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


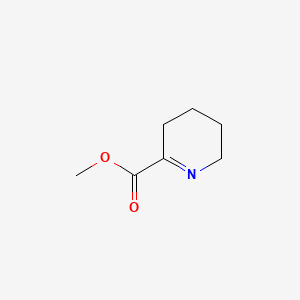
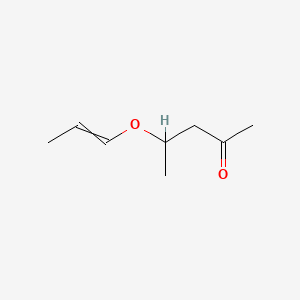
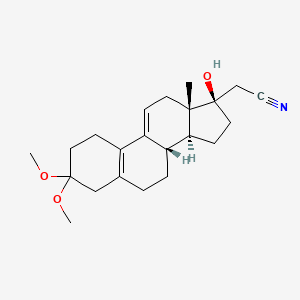
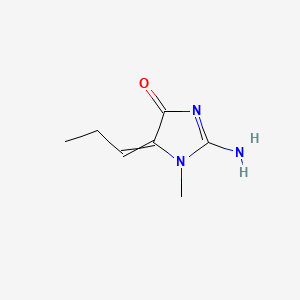
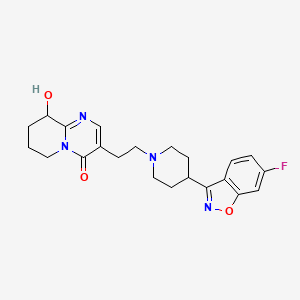
![ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride](/img/structure/B13838887.png)

![3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal](/img/structure/B13838895.png)
